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Compound of Interest

Compound Name: Methoxypropanol

Cat. No.: B072326

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the two primary isomers of methoxypropanol: 1-methoxy-2-propanol and 2-methoxy-1-
propanol. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data in a structured format, alongside detailed experimental protocols. The
information contained herein is intended to serve as a valuable resource for researchers and
professionals engaged in chemical analysis, quality control, and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-methoxy-2-propanol and 2-
methoxy-1-propanol, facilitating easy comparison and identification.

1-Methoxy-2-propanol

Chemical Structure:

Table 1: NMR Spectroscopic Data for 1-Methoxy-2-propanol
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1H NMR Chemical Shift Lo . .
Multiplicity Integration Assignment

(CDCl5) (ppm)

CHs-CH ~1.15 Doublet 3H a

-OCHs ~3.38 Singlet 3H d

-CH2-OH ~3.45-3.55 Multiplet 2H C

CHs-CH- ~3.60-3.70 Multiplet 1H b

-OH Variable Singlet (broad) 1H e

13C NMR (CDCls) Chemical Shift (ppm) Assignment
CHs-CH ~16.5 a
-OCHs ~59.0 d
CHs-CH- ~75.5 b
-CH2-OH ~67.5 c
Table 2: IR Spectroscopic Data for 1-Methoxy-2-propanol
Wavenumber (cm~?) Intensity Assignment

~3400

Strong, Broad

O-H stretch (alcohol)

~2970, 2930, 2830

Medium-Strong

C-H stretch (alkane)

~1110

Strong

C-O stretch (ether and alcohol)

Table 3: Mass Spectrometry Data for 1-Methoxy-2-propanol
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miz Relative Intensity Assighment

90 Low [M]* (Molecular lon)

75 Moderate [M - CHs]*

59 High [CH3OCH2CHJ*

45 Very High [CH3OCH:]* (Base Peak)

2-Methoxy-1-propanol

Chemical Structure:

Table 4: NMR Spectroscopic Data for 2-Methoxy-1-propanol

1IH NMR Chemical Shift o ] ]
(CDCh) (PpM) Multiplicity Integration Assignment
CHs-CH ~1.18 Doublet 3H a
-OCHs ~3.35 Singlet 3H d
-CH2-OCHs ~3.30-3.40 Multiplet 2H c
CH3s-CH- ~3.85-3.95 Multiplet 1H b
-OH Variable Singlet (broad) 1H e
13C NMR (CDCls) Chemical Shift (ppm) Assignment
CHs-CH ~18.5 a

-OCHs ~59.2 d

CHs-CH- ~66.5 b

-CH2-OCHs ~77.8 C

Table 5: IR Spectroscopic Data for 2-Methoxy-1-propanol
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Wavenumber (cm~?) Intensity Assignment

~3420 Strong, Broad O-H stretch (alcohol)

~2970, 2930, 2830 Medium-Strong C-H stretch (alkane)

~1115 Strong C-O stretch (ether and alcohol)

Table 6: Mass Spectrometry Data for 2-Methoxy-1-propanol

m/z Relative Intensity Assignment
90 Low [M]* (Molecular lon)
75 Moderate [M - CHs]*
_ [CH(OH)CH20CHs]* (Base
59 Very High
Peak)
45 High [CH3OCH:]*

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the acquisition of the
spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of methoxypropanol

isomers.
Methodology:

o Sample Preparation: A 5-10 mg sample of the methoxypropanol isomer is accurately
weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIs) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added
as an internal standard (0 ppm).
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e Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The
instrument is tuned and the magnetic field is shimmed to achieve optimal resolution and line
shape.

» 1H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a
90° pulse width, a spectral width of approximately 15 ppm, an acquisition time of 2-4
seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a
good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the
spectrum. Key parameters include a 30-45° pulse width, a spectral width of approximately
220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger
number of scans (e.g., 128 to 1024) is generally required due to the lower natural abundance
of the 13C isotope.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to
generate the frequency-domain spectra. Phase correction and baseline correction are
applied. The spectra are referenced to the TMS signal at 0 ppm. For tH NMR, the signals are
integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the methoxypropanol isomers.
Methodology:

o Sample Preparation: For a liquid sample like methoxypropanol, a neat spectrum is typically
acquired. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or
KBr) to form a thin film.

e Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used. A background
spectrum of the clean, empty salt plates is recorded to subtract any atmospheric and
instrumental interferences.

o Data Acquisition: The salt plates with the sample are placed in the sample holder of the
spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm~! with a
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resolution of 4 cm~1. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-
noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance
versus wavenumber. Peak positions and intensities are identified and assigned to specific
molecular vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the
methoxypropanol isomers.

Methodology:

o Sample Introduction: For a volatile liquid like methoxypropanol, direct injection via a heated
probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.
In GC-MS, the sample is first separated from any impurities on a capillary column.

e lonization: Electron ionization (EIl) is a common method for small organic molecules. The
sample molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

o Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of relative ion abundance versus m/z.

o Data Analysis: The molecular ion peak ([M]*) is identified to determine the molecular weight.
The fragmentation pattern is analyzed to deduce the structure of the molecule. The most
intense peak in the spectrum is designated as the base peak.

Visualizations

The following diagrams illustrate key conceptual workflows in spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b072326?utm_src=pdf-body
https://www.benchchem.com/product/b072326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Sample Preparation Spectroscopic Analysis Data Acquisition & Processing

Mass Spectrum
(Molecular Weight, Fragmentation)

»_| Injectinto GC

B (for GC-MS) Mass Spectrometer

Structural Elucidation

w | Prepare Neat Liquid Film IR Spectrum . .
Methoxypropanol Sample L on Salt Plates FTIR Spectrometer (Functional Groups) Determine Chemical Structure
Dissolve in 1H & 13C Spectra
IR S iy (Chemical Shifts, Coupling)

>
™| Deuterated Solvent + TMS

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.
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2-Methoxy-1-propanol Fragmentation
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Caption: Plausible mass spectrometry fragmentation pathways for methoxypropanol isomers.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of Methoxypropanol Isomers: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072326#spectroscopic-data-for-methoxypropanol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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